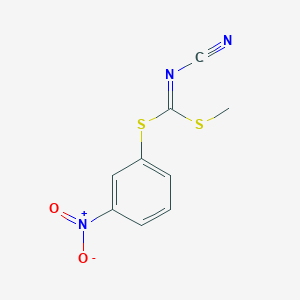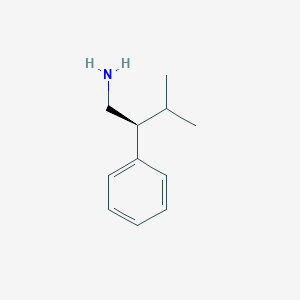
(S)-3-Methyl-2-phenylbutylamine
Overview
Description
(S)-3-Methyl-2-phenylbutylamine, also known as β-methylphenethylamine, is a chemical compound that belongs to the family of phenethylamines. It is structurally similar to amphetamine and has been found to exhibit stimulant properties. In recent years, there has been a growing interest in the synthesis, mechanism of action, and potential applications of this compound in scientific research.
Scientific Research Applications
Optical Resolution of Racemic Carboxylic Acids
(S)-3-Methyl-2-phenylbutylamine (PBA) is primarily used in the optical resolution of racemic carboxylic acids of pharmaceutical importance. Key applications include the resolution of racemates like ibuprofen, ketoprofen, naproxen, and other carboxylic acids crucial for ACE inhibitors and hypoglycemic drugs (Chikusa et al., 2002).
Formation in Cocoa Processing
It's also found in studies related to the formation of amines during thermal processing of cocoa. This includes the enzymic formation of amines like 2-methylbutylamine and 2-phenylethylamine from parent amino acids during cocoa fermentation and roasting (Granvogl et al., 2006).
Synthesis of N-Methyl- and N-Alkylamines
This compound is relevant in the synthesis of N-methyl- and N-alkylamines, where it serves as a structural motif in life-science molecules. The development of methods for the synthesis and functionalization of amines using earth-abundant metal-based catalysts often involves compounds like PBA (Senthamarai et al., 2018).
Antibacterial and Modulatory Activity
In the field of pharmacology, derivatives of this compound have been investigated for their antibacterial and modulatory activities. Computational prediction models and in vitro studies are conducted to explore their potential as antibacterial agents (Figueredo et al., 2020).
Engineering Amine Transaminase for Aryl–Alkyl Amines Synthesis
This compound is studied in the engineering of the active site of amine transaminases for the asymmetric synthesis of aryl–alkyl amines and amino alcohols. This includes enhancing the enzymatic activity for bulky ketones and facilitating the synthesis of amines with high enantiomeric purities (Nobili et al., 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2S)-3-methyl-2-phenylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-9(2)11(8-12)10-6-4-3-5-7-10/h3-7,9,11H,8,12H2,1-2H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMAQVANUGNDOM-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](CN)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How effective is (S)-3-Methyl-2-phenylbutylamine in resolving chiral carboxylic acids?
A1: this compound has proven to be highly effective in resolving several racemic carboxylic acids. For example, it can resolve (S)-ibuprofen, (S)-ketoprofen, and (S)-naproxen with high enantiomeric excesses (ee) and yields. [] Specifically, (S)-ibuprofen was obtained with 98.7% ee and 39.8% yield, (S)-ketoprofen with 99.4% ee and 36.7% yield, and (S)-naproxen with 99.2% ee and 35.1% yield. [] This highlights its versatility in separating enantiomers for important pharmaceuticals.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



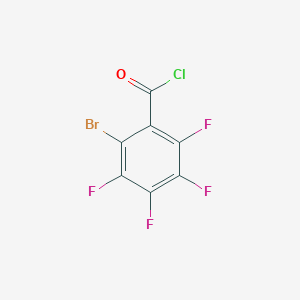
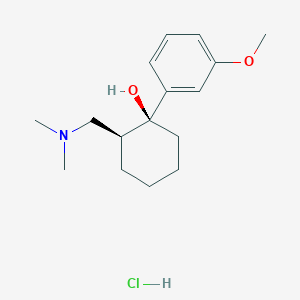
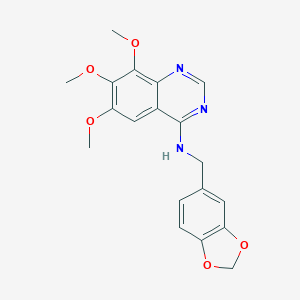

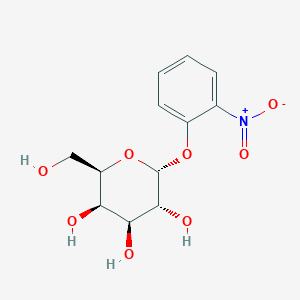
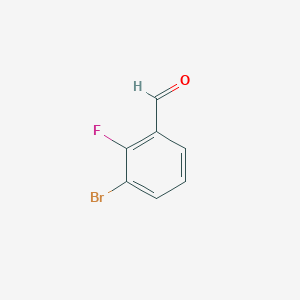
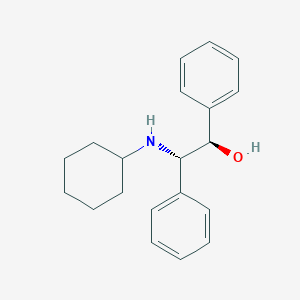
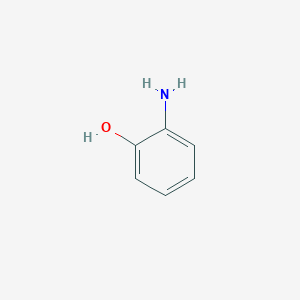
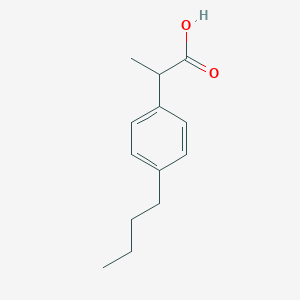
![10-[3-(Dimethylamino)propyl]-alpha-ethyl-10H-phenothiazine-2-methanol 5-Oxide](/img/structure/B121089.png)
![5-Azaspiro[2.4]heptan-7-amine](/img/structure/B121094.png)
![[1,2,4]triazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B121100.png)
